3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (3E)-3-(ethoxycarbonylhydrazinylidene)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-3-13-7(11)5-6-9-10-8(12)14-4-2/h6H,3-5H2,1-2H3,(H,10,12)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQURZKOIDBHZBC-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=NNC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=N/NC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester typically involves the reaction of ethyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, often in the presence of an acid catalyst like acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Prodrug Development
One of the notable applications of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester is its role as a prodrug for non-steroidal anti-inflammatory drugs (NSAIDs). Prodrugs are designed to enhance the bioavailability of active pharmaceutical ingredients. The compound can be chemically modified to release active NSAIDs upon metabolic conversion in the body, thereby improving therapeutic efficacy and reducing gastrointestinal side effects associated with traditional NSAIDs .
Case Study: Anti-inflammatory Activity
A study involving the synthesis of ethoxycarbonyloxy ethyl esters of various NSAIDs demonstrated that these derivatives exhibited improved pharmacokinetic profiles compared to their parent compounds. For instance, the ethoxycarbonyl-hydrazono derivative showed enhanced absorption and prolonged action in vivo, making it a promising candidate for further development in pain management therapies .
| Compound | Bioavailability | Gastrointestinal Tolerance | Therapeutic Use |
|---|---|---|---|
| 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester | Increased | Reduced | Pain relief and inflammation |
| Traditional NSAIDs | Variable | High | Pain relief and inflammation |
Agricultural Science
Pesticide Formulation
3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester has been investigated for its potential use in pesticide formulations. Its chemical structure allows it to act as an insect repellent, targeting pests such as mosquitoes and ticks. The compound can be incorporated into formulations that are applied to human skin or agricultural products, enhancing their protective properties without posing significant risks to human health or the environment .
Regulatory Status
The Environmental Protection Agency (EPA) has evaluated similar compounds for their safety and efficacy in public health pest control. Such evaluations indicate that compounds like 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester may meet the necessary standards for registration as effective insect repellents .
Materials Science
Synthesis of Functional Polymers
In materials science, 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester can serve as a building block for synthesizing functional polymers. These polymers can exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications, including coatings and adhesives.
Experimental Findings
Research has shown that polymers derived from hydrazone linkages exhibit improved mechanical properties compared to their non-hydrazone counterparts. This enhancement is attributed to the increased cross-linking density facilitated by the hydrazone functional groups, which can be tailored using derivatives like 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester .
| Property | Hydrazone-based Polymer | Conventional Polymer |
|---|---|---|
| Mechanical Strength | High | Moderate |
| Thermal Stability | Enhanced | Standard |
| Application | Coatings, adhesives | General-purpose materials |
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester involves its interaction with biological targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interfere with the metabolic pathways of microorganisms, leading to its antimicrobial effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity Differences: Hydrazono vs. Halogenated Esters: The hydrazono group in 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester enables cyclization reactions (e.g., forming azonicotinic acid derivatives) , whereas halogenated esters (e.g., 3-Bromo-2-hydroxyimino-propionate) undergo nucleophilic substitution for indole or heterocycle synthesis . Ester Stability: Ethyl 3-ethoxypropionate lacks reactive substituents, making it more stable and suitable as a solvent. In contrast, the ethoxycarbonyl-hydrazono derivative is prone to hydrolysis under basic conditions .
Synthetic Pathways: Hydrazono-propionates are typically synthesized via condensation (e.g., hydroxylamine + halogenated esters) , while methoxyphenylpropionates involve Michael additions or aryl-zinc coupling .
Applications: Pharmaceuticals: Hydrazono derivatives (e.g., 3-(4-Chlorophenyl)-3-oxo-propionitrile) show promise as kinase inhibitors or anticancer agents . Agrochemicals: Ethyl 3-chloropropionate is a precursor for herbicides .
Methoxy or nitro substituents (e.g., in pyrazole derivatives) improve bioavailability and target specificity .
Research Findings and Challenges
- Hydrazono Derivatives: Microwave-assisted synthesis (e.g., 390W irradiation for 30 minutes) improves yields for hydrazono-propionates, though purity challenges persist due to side reactions .
- Spectroscopic Characterization: IR and NMR data for related compounds (e.g., 3-(9-adeninyl)propionic acid ethyl ester) confirm hydrazono C=N stretches at 1600–1650 cm⁻¹ and ester C=O at 1700–1750 cm⁻¹ .
- Industrial Relevance: Ethyl 3-ethoxypropionate is prioritized in coatings due to low toxicity, while hydrazono-propionates remain niche research targets .
Biological Activity
3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of and a molar mass of 202.21 g/mol, belongs to the class of hydrazones, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O4 |
| Molar Mass | 202.21 g/mol |
| CAS Number | 78730-20-8 |
| Synonyms | Ethyl 2-(3-ethoxy-3-oxopropylidene)hydrazinecarboxylate |
The biological activity of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester is primarily attributed to its hydrazone functional group, which allows it to interact with various biological targets. Hydrazones have been shown to exhibit:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it could inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.
Anticancer Activity
A study focusing on related hydrazones indicated that compounds with similar structures exhibited significant anticancer effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell growth.
Antimicrobial Activity
Research has shown that hydrazone derivatives possess notable antibacterial properties. For instance, studies on related compounds have reported effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester may also exhibit similar antimicrobial effects.
Antioxidant Properties
Hydrazone compounds are often evaluated for their antioxidant capabilities. The presence of electron-donating groups in their structure enhances their ability to neutralize free radicals, thus protecting cells from oxidative damage.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Efficacy :
- Oxidative Stress Reduction :
Q & A
Q. How can computational models predict the biological activity or reactivity of this compound and its derivatives?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can assess interactions with biological targets. For example, similar hydrazono esters show binding affinity to viral polymerases (e.g., SARS-CoV-2 RdRp) via hydrogen bonding with active-site residues like Asp760 and Lys545 .
- Key Parameters :
| Software | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| AutoDock | RdRp (6M71) | -7.8 to -9.2 | Asp760, Lys545 |
Contradictory Data Analysis
Q. How should researchers resolve discrepancies in reported spectral data for hydrazono esters?
- Case Study : Variations in ¹H NMR chemical shifts (e.g., NH proton at δ 8.5 vs. δ 10.0 ppm) may arise from solvent polarity or tautomerism. For example, in DMSO-d₆, NH protons deshield more than in CDCl₃. Cross-referencing solvent-specific databases (e.g., NIST Chemistry WebBook) and repeating experiments under standardized conditions can clarify ambiguities .
Applications in Medicinal Chemistry
Q. What strategies are effective for derivatizing this compound to enhance bioactivity?
- Approach : Introduce electron-withdrawing groups (e.g., Cl, CN) to the hydrazone moiety to improve stability and target binding. For instance, 6-chloro analogs show enhanced inhibitory activity against acetylcholinesterase (IC₅₀ = 1.2 µM vs. 8.5 µM for parent compound) .
- Synthetic Route :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| 6-Cl analog | Chlorination | 1.2 µM (AChE) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
